

# **In-Depth Technical Guide: Antibacterial Agent 45**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 45

Cat. No.: B13915231 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Antibacterial agent 45, identified by CAS Number 1426572-50-0, is a potent  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class of compounds. Its primary mechanism of action involves the potentiation of  $\beta$ -lactam antibiotics, specifically demonstrating a significant synergistic effect with Ceftazidime. This document provides a comprehensive technical overview of **Antibacterial agent 45**, including its chemical identity, mechanism of action, synthesis, and key experimental data. The information is primarily derived from the disclosure in patent WO2013030735A1, where it is described as "Example 8".

# **Core Compound Identification**

• Designation: Antibacterial agent 45

Chemical Name: Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]

CAS Number: 1426572-50-0

Molecular Formula: C13H12N5NaO6S

Core Structure: 1,6-diazabicyclo[3.2.1]octan-7-one derivative

Chemical Structure:



Chemical Structure of Antibacterial Agent 45

Figure 1: Chemical structure of the sodium salt of **Antibacterial Agent 45** as depicted in patent WO2013030735A1.

## Mechanism of Action: β-Lactamase Inhibition

Antibacterial agent 45 functions as a non- $\beta$ -lactam, serine  $\beta$ -lactamase inhibitor. Many pathogenic bacteria achieve resistance to  $\beta$ -lactam antibiotics (e.g., penicillins, cephalosporins) by producing  $\beta$ -lactamase enzymes, which hydrolyze and inactivate the antibiotic.

The diazabicyclooctane (DBO) core of **Antibacterial agent 45** mimics the transition state of the  $\beta$ -lactam ring hydrolysis. It forms a reversible, covalent acyl-enzyme intermediate with the serine residue located in the active site of the  $\beta$ -lactamase enzyme. This binding event effectively sequesters the enzyme, preventing it from degrading the partner  $\beta$ -lactam antibiotic (Ceftazidime). The restored efficacy of the antibiotic allows it to successfully inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.



Click to download full resolution via product page

Mechanism of  $\beta$ -Lactamase Inhibition and Synergy.

# **Quantitative Data: Synergistic Activity**

The key function of **Antibacterial agent 45** is to lower the Minimum Inhibitory Concentration (MIC) of Ceftazidime, restoring its activity against resistant bacteria. The following data,



extracted from patent WO2013030735A1, demonstrates this synergy against various E. coli strains when **Antibacterial agent 45** is maintained at a constant concentration of 4  $\mu$ g/mL.

| Bacterial Strain   | Ceftazidime MIC<br>(μg/mL) | Ceftazidime MIC +<br>Antibacterial Agent<br>45 (4 µg/mL)<br>(µg/mL) | Fold Reduction in MIC |
|--------------------|----------------------------|---------------------------------------------------------------------|-----------------------|
| E. coli NCTC 13351 | 16                         | 0.25                                                                | 64                    |
| E. coli M50        | 16                         | 0.5                                                                 | 32                    |
| E. coli 7MP        | 32                         | 1                                                                   | 32                    |

Data sourced from patent WO2013030735A1.

# Experimental Protocols Synthesis of Antibacterial Agent 45 (Example 8)

The synthesis is a multi-step process detailed within the patent. The final steps to achieve the target compound are summarized below.

Step A: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-N'-(pyridin-2-ylcarbonyl)-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide

- To a stirred solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbohydrazide (1.5 g, 5.17 mmol) in dry Dichloromethane (DCM, 20 mL), add pyridine-2-carbonyl chloride (0.8 g, 5.68 mmol).
- Stir the reaction mixture at room temperature for 4 hours.
- Pour the mixture into water and extract with DCM.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is purified by column chromatography.



Step B: Synthesis of (2S,5R)-6-(benzyloxy)-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-7-one

- To a stirred solution of the product from Step A (1.3 g, 3.28 mmol) in dry acetonitrile (20 mL), add phosphorus oxychloride (0.6 mL, 6.56 mmol).
- Reflux the reaction mixture for 4 hours.
- Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield the desired intermediate.

Step C: Synthesis of Sodium (2S,5R)-7-oxo-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate (Final Product)

- Dissolve the product from Step B (0.8 g, 2.12 mmol) in a mixture of DCM (15 mL) and methanol (15 mL).
- Add 10% Palladium on carbon (160 mg) to the solution.
- Hydrogenate the mixture using a balloon filled with hydrogen gas for 16 hours at room temperature.
- Filter the reaction mixture through a Celite bed and wash with methanol. Concentrate the filtrate.
- Dissolve the resulting residue in dry DCM (15 mL) and cool to 0°C. Add triethylamine (0.6 mL, 4.24 mmol) followed by sulfur trioxide pyridine complex (0.5 g, 3.18 mmol).
- Stir the reaction at room temperature for 6 hours.
- Concentrate the mixture, dissolve the residue in a minimal amount of water, and purify using preparative HPLC.



• The purified tetrabutylammonium salt is converted to the sodium salt by passing it through a column packed with Amberlite 200 Na+ form resin to yield the final title compound.

# **Antimicrobial Susceptibility Testing (MIC Determination)**

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, following the general procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

Workflow for Broth Microdilution Synergy Assay.



#### Protocol Summary:

- Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.[2][3][4]
- Plate Preparation: A 96-well microtiter plate is used. Ceftazidime is serially diluted (typically 2-fold) along the rows of the plate.
- Synergy Testing: For the synergy assessment, a fixed, sub-inhibitory concentration of
   Antibacterial agent 45 (4 μg/mL) is added to each well containing the serially diluted
   Ceftazidime. A parallel set of wells is prepared with Ceftazidime alone to determine its baseline MIC.
- Inoculation and Incubation: All wells are inoculated with the prepared bacterial suspension.
   Appropriate growth and sterility controls are included. The plate is then incubated under standard conditions (e.g., 35°C for 18-24 hours).
- MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible growth.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antibacterial Agent 45].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13915231#what-is-antibacterial-agent-45]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com